2-(4-Fluorobenzyl)isoindoline-1,3-dione
Overview
Description
2-(4-Fluorobenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-diones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to interact with various biological targets, but the specific targets can vary depending on the specific phthalimide derivative .
Mode of Action
The mode of action of phthalimides can also vary widely. For example, some phthalimides have been found to induce apoptosis, or programmed cell death, in certain types of cells
Biochemical Pathways
Phthalimides can affect various biochemical pathways. For instance, some phthalimides have been found to induce apoptosis following the intrinsic pathway mechanism . The specific pathways affected by “N-(4-Fluorobenzyl)phthalimide” would need to be identified through further study.
Result of Action
The molecular and cellular effects of a compound’s action can include changes in cell behavior, gene expression, and protein function, among others. Some phthalimides have been found to have antiproliferative activity against certain types of cancer cells
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the synthesis of N-benzylphthalimide was found to be influenced by factors such as the proportion of reaction reagents, the irradiation time, and the presence of alkaline reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-fluorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Fluorobenzyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticonvulsant and antipsychotic agent.
Industry: It is used in the development of new materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
- 2-(4-Methoxybenzyl)isoindoline-1,3-dione
- 2-(4-Chlorobenzyl)isoindoline-1,3-dione
Uniqueness
2-(4-Fluorobenzyl)isoindoline-1,3-dione stands out due to the presence of the fluorobenzyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPZQIEVABAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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